molecular formula C19H24N4O2 B266414 propyl 2-amino-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

propyl 2-amino-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No. B266414
M. Wt: 340.4 g/mol
InChI Key: YDXJAHUEMBAILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 2-amino-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of propyl 2-amino-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis in cancer cells. The compound has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, it has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. The compound has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Propyl 2-amino-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Moreover, it exhibits potent anticancer activity against various cancer cell lines, making it an ideal candidate for further studies. However, the compound also has some limitations. It is highly toxic and can cause severe side effects, making it unsuitable for clinical use. Moreover, its mechanism of action is not fully understood, which limits its potential applications.

Future Directions

Propyl 2-amino-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several potential future directions. One of the most promising applications is in the field of photodynamic therapy, where it can be used as a photosensitizer to selectively target cancer cells. Moreover, the compound can also be modified to improve its pharmacological properties, such as reducing its toxicity and increasing its selectivity towards cancer cells. Further studies are also needed to fully understand its mechanism of action and potential applications in other fields of scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and improve its pharmacological properties.

Synthesis Methods

The synthesis of propyl 2-amino-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves the reaction of 2,3-dichloroquinoxaline with (S)-3-amino-1-(3-methylbutyl)pyrrolidine in the presence of potassium carbonate and propyl chloroformate. The reaction takes place in anhydrous acetonitrile at room temperature and yields the desired product in high purity.

Scientific Research Applications

Propyl 2-amino-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. Moreover, it has also been shown to possess anti-inflammatory, antifungal, and antibacterial properties. The compound has also been studied for its potential applications in the field of photodynamic therapy, where it can be used as a photosensitizer to selectively target cancer cells.

properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

propyl 2-amino-1-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C19H24N4O2/c1-4-11-25-19(24)15-16-18(23(17(15)20)10-9-12(2)3)22-14-8-6-5-7-13(14)21-16/h5-8,12H,4,9-11,20H2,1-3H3

InChI Key

YDXJAHUEMBAILX-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC(C)C)N

Canonical SMILES

CCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC(C)C)N

Origin of Product

United States

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